molecular formula C12H19FN4O B11741941 1-(2-fluoroethyl)-4-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine

1-(2-fluoroethyl)-4-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine

Cat. No.: B11741941
M. Wt: 254.30 g/mol
InChI Key: OWONSBFGSHFBLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-fluoroethyl)-4-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring, a piperidine moiety, and a fluoroethyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluoroethyl)-4-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the piperidine moiety: The pyrazole intermediate is then reacted with 2-methylpiperidine-1-carbonyl chloride in the presence of a base such as triethylamine.

    Addition of the fluoroethyl group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluoroethyl)-4-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluoroethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the carbonyl group.

    Substitution: Substituted derivatives with different functional groups replacing the fluoroethyl group.

Scientific Research Applications

1-(2-fluoroethyl)-4-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including as a candidate for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-4-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chloroethyl)-4-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine
  • 1-(2-bromoethyl)-4-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine
  • 1-(2-hydroxyethyl)-4-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine

Uniqueness

1-(2-fluoroethyl)-4-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine is unique due to the presence of the fluoroethyl group, which imparts distinct chemical properties such as increased lipophilicity and potential for specific interactions with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H19FN4O

Molecular Weight

254.30 g/mol

IUPAC Name

[3-amino-1-(2-fluoroethyl)pyrazol-4-yl]-(2-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C12H19FN4O/c1-9-4-2-3-6-17(9)12(18)10-8-16(7-5-13)15-11(10)14/h8-9H,2-7H2,1H3,(H2,14,15)

InChI Key

OWONSBFGSHFBLB-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C(=O)C2=CN(N=C2N)CCF

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.